molecular formula C10H24N2O2 B1671381 Ethambutol CAS No. 74-55-5

Ethambutol

Cat. No. B1671381
CAS RN: 74-55-5
M. Wt: 204.31 g/mol
InChI Key: AEUTYOVWOVBAKS-YHMJZVADSA-N
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Description

Ethambutol is an oral chemotherapeutic agent that is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used in combination with other antibiotics to reduce the development of drug resistance . Ethambutol was first described in the literature in 1961 .


Synthesis Analysis

Ethambutol is synthesized in several different ways. One method involves the oxymethylation of nitropropane using formaldehyde, and the nitro group in the resulting 2-nitrobutanol is reduced by hydrogen to an amino group, making racemic (±) 2-aminobutanol .


Molecular Structure Analysis

The molecular structure of Ethambutol has been determined using techniques such as single cryo-electron microscopy and x-ray crystallography .


Chemical Reactions Analysis

A high-performance liquid chromatographic method coupled with UV detection (HPLC-UV) has been developed to quantify Ethambutol. This method involves the derivatization of Ethambutol with phenethyl isocyanate (PEIC) at room temperature for 90 minutes .


Physical And Chemical Properties Analysis

Ethambutol is a simple diamine molecule. It is primarily a bacteriostatic antituberculosis agent .

Scientific Research Applications

Anti-Tubercular Activity

Ethambutol has been a part of the World Health Organization’s recommended frontline chemotherapy against Tuberculosis (TB) for over 50 years . It continues to be effective in treating this bacterial disease that infects millions of humans and cattle every year worldwide .

Nano-Formulation with Multifunctional Graphene Oxide and Magnetic Nanoparticles

A novel anti-TB multifunctional formulation has been designed by fabricating graphene oxide with iron oxide magnetite nanoparticles serving as a nano-carrier onto which Ethambutol was successfully loaded . This nano-formulation retains its anti-tubercular activity and has prospects of improving chemotherapeutic efficacy .

Sustained Release

The release of Ethambutol from the anti-TB multifunctional nanoparticles formulation was found to be sustained over a significantly longer period of time in phosphate buffer saline solution at two physiological pH (7.4 and 4.8) . This could potentially improve patient compliance by reducing treatment duration and dosing frequency .

Therapeutic Deep Eutectic Solvents (THEDES)

Ethambutol has been incorporated into therapeutic deep eutectic solvents (THEDES) that also include l-arginine . This strategy aims to improve the bioavailability of active pharmaceutical ingredients (APIs) and prevent drug resistance and side-effects of anti-tuberculosis drugs .

Increased Solubility

The solubility of Ethambutol was found to increase when incorporated in the eutectic system . This could potentially enhance the drug’s effectiveness by improving its absorption in the body .

Biocompatibility

Studies on 3T3 mouse fibroblast cells have shown that Ethambutol, when used in certain concentrations, remains non-toxic to the eukaryotic cells tested . This suggests that Ethambutol has good biocompatibility, which is a key aspect of drug delivery research .

Safety And Hazards

Ethambutol is harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes . The on-site formation of EDBA in the eye, its higher local concentration due to lower ocular clearance and its pre-known characteristic to chelate metal species better explains the ocular toxicity shown by Ethambutol .

properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUTYOVWOVBAKS-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023006, DTXSID901028179
Record name Ethambutol
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Record name (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol
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Molecular Weight

204.31 g/mol
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Physical Description

Solid
Record name Ethambutol
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Solubility

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L
Record name Ethambutol
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Mechanism of Action

Ethambutol diffuses into _Mycobacterium_ cells. Once inside the cell, ethambutol inhibits the arabinosyltransferases (embA, embB, and embC), preventing formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division. Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate. Lipoarabinomannan is a component of a cell surface molecule involved in the interaction with host cells. Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells., Ethambutol is bacteriostatic in action. Although the exact mechanism of action has not been fully elucidated, the drug appears to inhibit the synthesis of one or more metabolites in susceptible bacteria resulting in impairment of cellular metabolism, arrest of multiplication, and cell death. Ethambutol is active against susceptible bacteria only when they are undergoing cell division.
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Product Name

Ethambutol

Color/Form

Crystals, WHITE, CRYSTALLINE POWDER

CAS RN

74-55-5, 36697-71-9
Record name (+)-Ethambutol
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Record name Ethambutol
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Record name Ethambutol
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Melting Point

171.5-174.5, 87.5-88.8 °C, 88 °C
Record name Ethambutol
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Record name Ethambutol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of ethambutol in Mycobacterium tuberculosis?

A: Ethambutol targets arabinosyltransferases, specifically EmbA, EmbB, and EmbC, which are essential enzymes for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall [].

Q2: How does ethambutol inhibit arabinosyltransferases?

A: Structural studies reveal that ethambutol binds to the active site of EmbB and EmbC, occupying the same region where both the sugar donor and acceptor substrates bind. This competitive inhibition disrupts arabinogalactan synthesis, compromising the integrity of the mycobacterial cell wall [].

Q3: What are the downstream effects of ethambutol's inhibition of arabinogalactan synthesis?

A: Disrupting arabinogalactan synthesis weakens the mycobacterial cell wall, leading to increased permeability and eventual cell death. This inhibition also causes a build-up of arabinan precursors and their subsequent leakage from the cell wall [].

Q4: Does ethambutol directly interact with endogenous arabinases, enzymes known to degrade arabinan in the cell wall?

A: While ethambutol treatment leads to a significant loss of arabinan from the cell wall, studies in Mycobacterium smegmatis indicate this effect is not due to a direct increase in endogenous arabinase activity. Instead, ethambutol's disruption of cell wall integrity likely exposes arabinan to pre-existing arabinases, accelerating its degradation [].

Q5: What is the molecular formula and weight of ethambutol?

A: Ethambutol has a molecular formula of C10H24N2O2 and a molecular weight of 204.31 g/mol [].

Q6: Can circular dichroism (CD) spectroscopy be used to analyze ethambutol?

A: While ethambutol itself exhibits weak optical activity, forming a copper chelate significantly enhances its CD signal. This property can be exploited for quantitative analysis of ethambutol by measuring the ellipticity value of its copper chelate in the CD spectrum [].

Q7: Can ethambutol be formulated in sustained-release microcapsules?

A: Yes, ethambutol hydrochloride can be encapsulated in Eudragit RS microcapsules to achieve sustained release. The incorporation of aluminum tristearate as a stabilizing agent during the microencapsulation process improves the uniformity and flow properties of the microcapsules, further influencing the drug release profile [].

Q8: How is ethambutol absorbed and excreted in the body?

A: Ethambutol is well-absorbed from the gastrointestinal tract, with approximately 90% of an oral dose excreted unchanged in the urine within 24 hours [, ]. Minor metabolic conversions to aldehyde and dicarboxylic acid forms occur, with these metabolites also detected in urine [].

Q9: What factors influence ethambutol pharmacokinetics?

A: Body weight significantly affects ethambutol clearance and volume of distribution, while HIV infection is associated with reduced bioavailability []. Contrary to previous assumptions, renal function has a limited impact on ethambutol clearance in tuberculosis patients []. Interindividual variability in oral clearance is relatively low, but significant interoccasion variability highlights the importance of consistent dosing [].

Q10: Does the revised World Health Organization (WHO) weight-band dosing for ethambutol achieve target drug concentrations in children?

A: Studies indicate that the revised dosages might be suboptimal for achieving target ethambutol concentrations in children, particularly for rifampin and ethambutol. This suggests a need for higher doses of these drugs in pediatric tuberculosis treatment [].

Q11: Does obesity influence ethambutol dosing and potential toxicity?

A: Yes, obesity significantly impacts ethambutol pharmacokinetics. Dosing based on total body weight instead of ideal body weight can lead to overdosing and increased risk of ocular toxicity in obese patients due to ethambutol's lower volume of distribution in adipose tissue [].

Q12: How effective is ethambutol in treating nontuberculous mycobacterial (NTM) infections?

A: Ethambutol demonstrates variable efficacy against NTM infections. While it shows promise against Mycobacterium kansasii, it exhibits limited effectiveness against Mycobacterium avium complex (MAC), often requiring combination therapy with other agents like rifabutin and clofazimine [, ].

Q13: Can ethambutol enhance the activity of other antituberculosis drugs against multidrug-resistant strains?

A: Yes, sub-inhibitory concentrations of ethambutol can increase the susceptibility of multidrug-resistant Mycobacterium tuberculosis strains to isoniazid, rifampin, and streptomycin. This effect is attributed to ethambutol's ability to modify cell wall permeability, facilitating better drug penetration [].

Q14: What is the most prominent adverse effect associated with ethambutol?

A: Ethambutol's most significant adverse effect is ocular toxicity, specifically optic neuropathy, which can lead to vision loss [, , , ].

Q15: Is ethambutol-induced optic neuropathy reversible?

A: While often considered reversible upon drug discontinuation, studies indicate that recovery is not guaranteed, especially in older patients and those with severe visual impairment at presentation [, , , ].

Q16: What factors increase the risk of ethambutol-induced optic neuropathy?

A: Risk factors include: * Advanced age (over 60 years) [, ] * Prolonged duration of ethambutol treatment [] * High daily dosage [] * Pre-existing hypertension [] * Smoking history [] * Underlying systemic diseases like diabetes mellitus and renal disorders [] * Poor initial visual acuity at the onset of optic neuropathy []

Q17: Are there other reported side effects associated with ethambutol?

A: Although less common than optic neuropathy, other reported side effects include: * Peripheral neuropathy [, ] * Agranulocytosis []

Q18: Are there strategies to improve ethambutol delivery to its target site?

A: While specific targeted delivery strategies are not extensively discussed in the provided research, formulating ethambutol in sustained-release microcapsules shows promise for improving its pharmacokinetic profile and potentially enhancing its therapeutic efficacy [].

Q19: What analytical techniques are commonly used for ethambutol quantification?

A: * High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS): Offers high sensitivity and specificity for quantifying ethambutol in plasma [].* Liquid chromatography with UV detection: Ethambutol's copper chelate exhibits absorbance at 270 nm, enabling its detection after chromatographic separation. An internal standard with similar chelating properties can improve accuracy [].

Q20: Can electrochemical methods be applied for ethambutol detection?

A: Yes, gold microelectrode arrays show promise as sensitive amperometric sensors for ethambutol determination in aqueous solutions [].

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